1,3-Propanediamine-2,2-D2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediamine-2,2-D2 can be synthesized through several methods, including:
Deuterium Exchange Reaction: This involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) under catalytic conditions.
Direct Synthesis: Starting from deuterated precursors, such as deuterated propanol, followed by amination reactions to introduce the amine groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange processes, ensuring high purity and yield. The reaction conditions are optimized to maximize the incorporation of deuterium while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine-2,2-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the amine groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction could produce primary amines .
Scientific Research Applications
1,3-Propanediamine-2,2-D2 is used in various scientific research fields:
Chemistry: As a deuterated compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: It serves as a tracer in metabolic studies to understand biochemical pathways.
Medicine: The compound is used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: It is employed in the synthesis of deuterated materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine-2,2-D2 involves its interaction with molecular targets through its amine groups. These interactions can affect various biochemical pathways, depending on the specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help elucidate molecular structures and dynamics .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine: The non-deuterated version of the compound.
2,2-Dimethyl-1,3-propanediamine: A structurally similar compound with methyl groups instead of deuterium.
1,2-Ethanediamine: A shorter chain diamine with similar functional groups.
Uniqueness
1,3-Propanediamine-2,2-D2 is unique due to its isotopic labeling, which provides distinct advantages in analytical and mechanistic studies. The presence of deuterium atoms allows for more precise tracking and analysis in various scientific applications .
Properties
Molecular Formula |
C3H10N2 |
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Molecular Weight |
76.14 g/mol |
IUPAC Name |
2,2-dideuteriopropane-1,3-diamine |
InChI |
InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2/i1D2 |
InChI Key |
XFNJVJPLKCPIBV-DICFDUPASA-N |
Isomeric SMILES |
[2H]C([2H])(CN)CN |
Canonical SMILES |
C(CN)CN |
Origin of Product |
United States |
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